molecular formula C13H24N2O2 B12951585 Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate

Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate

Cat. No.: B12951585
M. Wt: 240.34 g/mol
InChI Key: HARRTJTXPGGUIH-HWYHXSKPSA-N
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Description

Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate is a chemical compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of cyclic azomethine ylides in asymmetric 1,3-dipolar cycloadditions . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and the use of catalytic systems are likely to be employed to ensure the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tropane alkaloids such as tropine, atropine, and scopolamine . These compounds share a similar bicyclic structure but differ in their functional groups and biological activities.

Uniqueness

What sets endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[(1S,5R)-3-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(4)7-9-5-6-10(8-13)14-9/h9-10,14H,5-8H2,1-4H3,(H,15,16)/t9-,10+,13?

InChI Key

HARRTJTXPGGUIH-HWYHXSKPSA-N

Isomeric SMILES

CC1(C[C@H]2CC[C@@H](C1)N2)NC(=O)OC(C)(C)C

Canonical SMILES

CC1(CC2CCC(C1)N2)NC(=O)OC(C)(C)C

Origin of Product

United States

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